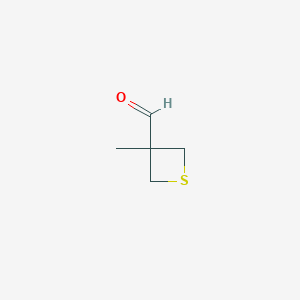

3-Methylthietane-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methylthietane-3-carbaldehyde is a chemical compound used for pharmaceutical testing . It is available for purchase from various chemical suppliers .

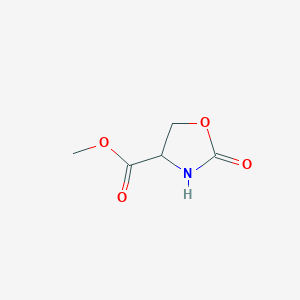

Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code:1S/C5H8OS/c1-5(2-6)3-7-4-5/h2H,3-4H2,1H3 . The molecular weight is 116.18 . Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 116.18 . The storage temperature is -10 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Application in Heterocyclic Chemistry

3-Methylthietane-3-carbaldehyde and its related compounds have been a focus in the synthesis of heterocyclic chemistry. For example, research on the chemistry of related analogs like 2-chloroquinoline-3-carbaldehyde and its applications from 2013 to 2017 has been reviewed, emphasizing the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cored heterocyclic systems (Hamama et al., 2018).

Antimicrobial Applications

Another area of interest has been the development of antimicrobial agents using derivatives of similar compounds. For instance, Schiff’s Bases of 4-Chloro-3-coumarin aldehyde, a compound related to this compound, have been synthesized and evaluated for antimicrobial activity, showing significant efficacy against both gram-positive and gram-negative bacteria and fungi (Bairagi et al., 2009).

Magnetic and Fluorescent Properties

Research has also been conducted on the magnetic and fluorescent properties of derivatives. For example, the first application of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand for the coordination of paramagnetic transition metal ions has led to the discovery of a new {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior (Giannopoulos et al., 2014). Additionally, the synthesis of bischromones by a deformylative Mannich type reaction on chromone-3-carbaldehyde using α-aminoacid as the source of amine has been explored, which is relevant for understanding the properties of related 3-carbaldehyde compounds (Panja et al., 2009).

Synthesis of Functionalized Products

A significant application is in the synthesis of functionalized products. For instance, an efficient method has been developed for the synthesis of β-benzyl-substituted five-membered heterocyclic carbaldehydes via transient directing group-enabled direct γ-C(sp3)-H arylation of 3-methylheteroarene-2-carbaldehydes, yielding a library of highly selective functionalized products (Reddy et al., 2020).

Safety and Hazards

The safety information available indicates that 3-Methylthietane-3-carbaldehyde is classified under the GHS05 and GHS08 pictograms . The hazard statements include H227, H318, H360D, and H412 . Precautionary statements include P201, P202, P210, P273, P280, P281, P305+P351+P338, P308+P313, P310, P370+P378, P403+P235, P405, and P501 .

Mécanisme D'action

Biochemical Pathways

It’s worth noting that many compounds with similar structures have been found to interact with various biochemical pathways, leading to a variety of downstream effects .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of 3-Methylthietane-3-carbaldehyde is currently unknown .

Result of Action

More research is needed to fully understand the effects of this compound at the molecular and cellular levels .

Propriétés

IUPAC Name |

3-methylthietane-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8OS/c1-5(2-6)3-7-4-5/h2H,3-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGDTEZZCUWFSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2443377.png)

![N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2443378.png)

![{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone](/img/structure/B2443379.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide](/img/structure/B2443380.png)

![2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2443394.png)